4,5-Dichloro-2-hydroxymethyl-benzoic acid
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Overview
Description
4,5-Dichloro-2-hydroxymethyl-benzoic acid is an organic compound with the molecular formula C8H6Cl2O3 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and a hydroxymethyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-hydroxymethyl-benzoic acid typically involves the chlorination of 2-(hydroxymethyl)benzoic acid. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The process requires careful monitoring of temperature and reaction time to ensure the selective chlorination at the 4 and 5 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichloro-2-hydroxymethyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.
Reduction: The compound can be reduced to form 4,5-dichloro-2-methylbenzoic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products:
Oxidation: 4,5-Dichloro-2-carboxybenzoic acid.
Reduction: 4,5-Dichloro-2-methylbenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,5-Dichloro-2-hydroxymethyl-benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-hydroxymethyl-benzoic acid involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The chlorine atoms enhance the compound’s reactivity and influence its binding affinity to various biological targets. These interactions can modulate biochemical pathways and lead to specific biological effects.
Comparison with Similar Compounds
- 3,5-Dichloro-4-(hydroxymethyl)benzoic acid
- 2,4-Dichlorobenzoic acid
- 4-Hydroxymethylbenzoic acid
Comparison: 4,5-Dichloro-2-hydroxymethyl-benzoic acid is unique due to the specific positioning of the chlorine atoms and the hydroxymethyl group. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of chlorine atoms at the 4 and 5 positions can enhance the compound’s reactivity in substitution reactions compared to other dichlorobenzoic acids.
Properties
Molecular Formula |
C8H6Cl2O3 |
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Molecular Weight |
221.03 g/mol |
IUPAC Name |
4,5-dichloro-2-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H6Cl2O3/c9-6-1-4(3-11)5(8(12)13)2-7(6)10/h1-2,11H,3H2,(H,12,13) |
InChI Key |
CSDLRTNBLIXUKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)C(=O)O)CO |
Origin of Product |
United States |
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